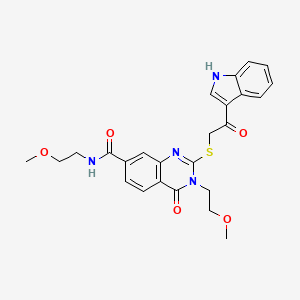

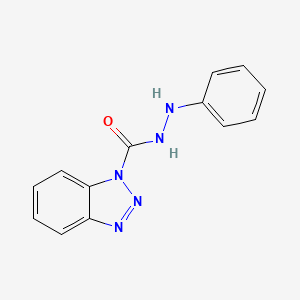

![molecular formula C12H16N2O5 B2967323 Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate CAS No. 310451-72-0](/img/structure/B2967323.png)

Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate

説明

Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate, commonly known as EMEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMEA is a nitrobenzoate derivative and is used in the synthesis of other organic compounds.

科学的研究の応用

Chemical Reactivity and Interaction

Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate's reactivity is influenced by the presence of the nitro group and its interaction with other substituents. A study by Iskander, Tewfik, and Wasif (1966) highlights the significant rate increase in the alkaline hydrolysis of ethyl benzoate due to a nitro-group in the 4-position. This reactivity is further affected by steric or mesomeric interactions with other groups, like methoxyl, in the molecule (Iskander, Tewfik, & Wasif, 1966).

Synthesis and Characterization

In the field of synthetic chemistry, this compound plays a crucial role. For instance, Vinusha et al. (2015) demonstrated its utility in synthesizing Schiff bases, which were then tested for antibacterial and antifungal activities (Vinusha, Shivaprasad, Chandan, & Begum, 2015). Yan (2003) discussed the synthesis of new chromophores using this compound, exploring their optical properties (Yan, 2003).

Applications in Medicinal Chemistry

This compound is significant in medicinal chemistry. Liu et al. (2019) reported on a heterocyclic compound derived from ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate, exploring its anti-cancer activity against gastric cancer cell lines (Liu, Peng, Yue, Li, & Zhang, 2019).

Analytical and Environmental Applications

From an analytical perspective, Yao Jun-hua (2007) used LC-MS^n to detect impurities in this compound, indicating its importance in quality control in pharmaceutical synthesis (Yao Jun-hua, 2007). Also, Dimmock (1967) studied derivatives of 4-methoxy-3-nitrobenzoic acid, including this compound, for their ability to induce chlorosis in plants, showing its potential environmental impact (Dimmock, 1967).

特性

IUPAC Name |

ethyl 4-(2-methoxyethylamino)-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-3-19-12(15)9-4-5-10(13-6-7-18-2)11(8-9)14(16)17/h4-5,8,13H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBURBOSAMMNRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NCCOC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811796 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B2967243.png)

![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2967249.png)

![N-([1,1'-biphenyl]-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide](/img/structure/B2967251.png)

![2-Methylthieno[2,3-E][1,3]benzothiazol-5-ol](/img/structure/B2967252.png)

![Methyl 6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2967259.png)

![Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine](/img/structure/B2967263.png)